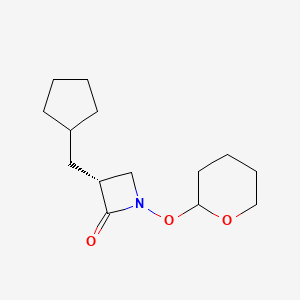

(3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one

Beschreibung

Historical Context and Discovery of Azetidinone Derivatives

The discovery of azetidinone derivatives traces back to the early 20th century with Hermann Staudinger’s synthesis of the first β-lactam in 1907. This breakthrough laid the foundation for understanding the structural and biological significance of four-membered lactam rings. The isolation of penicillin by Alexander Fleming in 1928 marked a pivotal moment, as its β-lactam core became synonymous with antibiotic activity. Subsequent research identified cephalosporins, carbapenems, and monocyclic β-lactams, expanding the chemical diversity of azetidinone-based therapeutics.

The compound (3R)-3-(Cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one represents a modern iteration of these efforts, synthesized to explore non-antibiotic applications. Its development aligns with trends in stereoselective synthesis, as seen in methodologies reported by Marchand–Brynaert and others. The incorporation of a tetrahydro-2H-pyran-2-yloxy group and cyclopentylmethyl substituent reflects advances in modulating pharmacokinetic properties through strategic functionalization.

Nomenclature and Structural Classification

The systematic name follows IUPAC conventions:

- Azetidin-2-one : Indicates a four-membered lactam ring with a ketone at position 2.

- (3R) : Specifies the stereochemistry at carbon 3.

- 3-(Cyclopentylmethyl) : A cyclopentane-derived alkyl group attached to carbon 3.

- 1-(Tetrahydro-2H-pyran-2-yloxy) : An oxygen-linked tetrahydropyran ring at position 1.

Structurally, the compound belongs to the monocyclic β-lactam family, distinct from bicyclic penams or cephems. Its molecular formula is $$ \text{C}{14}\text{H}{23}\text{NO}_{3} $$, with a molecular weight of 253.34 g/mol. Key features include:

- A strained β-lactam ring ($$ \text{N-C(=O)-C} $$) critical for reactivity.

- A tetrahydropyranyloxy group enhancing solubility and metabolic stability.

- A chiral center at C3 influencing biological interactions.

Table 1: Structural Features and Functional Groups

| Feature | Role | Source |

|---|---|---|

| β-Lactam ring | Core pharmacophore; reactivity | |

| Cyclopentylmethyl | Steric modulation; lipophilicity | |

| Tetrahydropyranyloxy | Solubility enhancement |

Significance of the Compound in Contemporary Chemical Research

This compound exemplifies the shift toward azetidinones as multifunctional synthons. Its design leverages:

- Stereochemical Precision : The (3R) configuration optimizes interactions with biological targets, a principle validated in enzyme inhibition studies.

- Diverse Reactivity : The β-lactam ring undergoes nucleophilic opening, enabling derivatization for drug discovery.

- Applications Beyond Antibiotics : Recent studies highlight azetidinones as cholesterol absorption inhibitors and protease inhibitors, broadening their therapeutic scope.

Notably, the tetrahydro-2H-pyran moiety mimics sugar-derived protecting groups, facilitating applications in glycoscience and prodrug design.

Scope and Objectives of the Review

This review focuses on:

- Synthetic Methodologies : Analyzing routes such as Staudinger cycloaddition and cyclo-condensation.

- Structural Analysis : Correlating substituent effects with physicochemical properties.

- Emerging Applications : Investigating roles in non-antibiotic therapies (e.g., enzyme modulation).

By omitting clinical data, the analysis remains anchored in chemical innovation, providing a roadmap for future azetidinone research.

Eigenschaften

IUPAC Name |

(3R)-3-(cyclopentylmethyl)-1-(oxan-2-yloxy)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c16-14-12(9-11-5-1-2-6-11)10-15(14)18-13-7-3-4-8-17-13/h11-13H,1-10H2/t12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPWYYQBQRRHFJ-PZORYLMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CN(C2=O)OC3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H]2CN(C2=O)OC3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(3R)-3-(Cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure combined with a tetrahydro-2H-pyran moiety. The specific configuration at the 3-position (R) and the presence of a cyclopentylmethyl group contribute to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of azetidine derivatives, suggesting that this compound may inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, indicating that this compound may possess anti-inflammatory properties.

- Cytotoxicity : Preliminary assays indicate that the compound may exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several azetidine derivatives against common pathogens. The results demonstrated that this compound showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In vitro studies assessed the impact of the compound on pro-inflammatory cytokine production in human macrophages. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 10 µM, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxicity Assays

The cytotoxic effects were evaluated using various cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxic activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

While the precise mechanism of action remains under investigation, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and inflammation. Further studies are required to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and substituents of (3R)-3-(cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one with related azetidin-2-one derivatives:

Key Observations :

- The tetrahydropyran (THP) group in the target compound serves as a protective group for the β-lactam nitrogen, enhancing stability during synthesis . This contrasts with ezetimibe’s 4-fluorophenyl group, which contributes to target binding .

- SCH58235’s glucuronide moiety significantly enhances intestinal retention and potency (400× SCH48461 in monkeys), highlighting the importance of polar groups for systemic efficacy .

Pharmacological and Metabolic Properties

Cholesterol Absorption Inhibition

- Ezetimibe : Inhibits cholesterol absorption by 70% in rats via NPC1L1 receptor binding, with minimal systemic availability due to rapid glucuronidation .

- SCH58235 : Achieves >95% inhibition in bile duct-cannulated rats, attributed to prolonged intestinal retention of the glucuronidated metabolite .

Metabolic Stability

- Ezetimibe is metabolically stable in humans due to glucuronidation, which prevents first-pass elimination .

- SCH48461 is rapidly metabolized in rats, but its active metabolite (SCH58235) retains efficacy .

- The THP group in the target compound could delay hydrolysis of the β-lactam ring, enhancing metabolic stability relative to compounds with unprotected amines .

Physical Properties

Vorbereitungsmethoden

Formation of the Azetidin-2-one Core

The azetidin-2-one ring is typically synthesized via cyclization reactions involving β-amino acids or β-lactam precursors. Common methods include:

- Cyclization of β-amino acid derivatives under dehydrating conditions.

- Intramolecular nucleophilic substitution or ring closure reactions.

Protection of the Nitrogen with Tetrahydro-2H-pyran-2-yloxy Group

The nitrogen atom of the azetidinone is protected by reaction with tetrahydro-2H-pyran-2-ol or related reagents under acidic catalysis to form the THP ether. This step:

- Prevents unwanted side reactions on the nitrogen.

- Enhances compound stability.

- Facilitates purification.

Catalytic Hydrogenation and Stereochemical Control

Advanced methods use transfer hydrogenation catalyzed by ruthenium complexes with optically active N-sulfamoyl-1,2-diamine ligands to achieve high diastereoselectivity (>99:1 diastereomeric ratio) in the formation of chiral centers adjacent to the azetidinone ring.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azetidin-2-one ring formation | β-amino acid derivatives, dehydrating agents (e.g., DCC) | Cyclization under mild heating or reflux |

| Alkylation | Cyclopentylmethyl halide, base (e.g., triethylamine) | Stereoselective alkylation possible |

| Nitrogen protection | Tetrahydro-2H-pyran-2-ol, acid catalyst (e.g., p-toluenesulfonic acid) | Forms tetrahydropyranyl (THP) ether protecting group |

| Catalytic hydrogenation | Ruthenium complex catalysts, hydrogen donor (e.g., isopropanol) | Transfer hydrogenation at low temperature (-18 to 35 °C), high enantioselectivity |

| Solvents | Tetrahydrofuran (THF), methanol, dichloromethane | Solvent choice critical for reaction efficiency and selectivity |

Research Findings and Optimization

Catalyst Systems: Ruthenium complexes with chiral N-sulfamoyl-1,2-diamine ligands provide excellent stereocontrol in hydrogenation steps, crucial for obtaining the (3R) stereochemistry of the cyclopentylmethyl substituent.

Protecting Group Stability: The tetrahydro-2H-pyran-2-yloxy group is stable under basic and neutral conditions but can be removed under acidic or nucleophilic conditions, allowing downstream functionalization.

Solvent Effects: Tetrahydrofuran (THF) is often preferred for its inertness and ability to dissolve both organic and inorganic reagents, enhancing reaction rates and yields.

Temperature Control: Maintaining reaction temperatures below solvent boiling points (e.g., -10 °C to 35 °C) is critical for controlling reaction kinetics and stereoselectivity.

Representative Synthetic Scheme (Summary)

- Starting Material: β-amino acid or azetidinone precursor.

- Cyclopentylmethyl Introduction: Alkylation with cyclopentylmethyl halide under basic conditions.

- N-Protecting Group Installation: Reaction with tetrahydro-2H-pyran-2-ol and acid catalyst to form the THP ether.

- Stereoselective Hydrogenation: Using ruthenium catalyst and hydrogen donor to set chiral centers.

- Purification: Extraction, washing, drying, and chromatographic purification.

Data Table: Key Parameters in Preparation

| Parameter | Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction temperature | -18 °C to 35 °C | Controls stereoselectivity and reaction rate |

| Catalyst loading | Typically 1-5 mol% | Influences hydrogenation efficiency |

| Solvent | THF, methanol, dichloromethane | Affects solubility and reaction kinetics |

| Protective group ratio | 1.1 to 1.5 equivalents | Ensures complete nitrogen protection |

| Diastereomeric ratio | >99:1 (for chiral centers) | Indicates high stereochemical purity |

| Yield | Typically 60-80% per step | Dependent on reaction optimization |

Q & A

Basic Questions

Q. What are the standard synthetic routes for (3R)-3-(Cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one, and what reaction conditions are critical for optimizing yield?

- Answer: Synthesis typically involves multi-step organic reactions, including cyclization of azetidinone precursors and introduction of the tetrahydro-2H-pyran-2-yloxy protecting group. Key steps include:

-

Cyclopentylmethyl group incorporation: Alkylation of the azetidinone core using cyclopentylmethyl halides under basic conditions (e.g., NaH in THF) .

-

Protecting group strategy: The tetrahydro-2H-pyran-2-yloxy group is introduced via nucleophilic substitution or Mitsunobu reaction to protect the azetidinone nitrogen .

-

Optimization: Reaction yields are sensitive to solvent polarity (e.g., DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalysts (e.g., Lewis acids like ZnCl₂) .

Reaction Step Key Conditions Yield Range Alkylation NaH, THF, 0–5°C 60–75% Protection DIAD, Ph₃P, THF 70–85%

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

- Answer: Structural confirmation requires:

- NMR Spectroscopy: ¹H and ¹³C NMR to resolve cyclopentylmethyl protons (δ 1.2–2.1 ppm) and the tetrahydro-2H-pyran-2-yloxy group (δ 3.5–4.5 ppm for oxymethylene) .

- Mass Spectrometry (HRMS): Accurate mass determination to verify molecular formula (e.g., [M+H]⁺ peak at m/z 294.1832 for C₁₅H₂₃NO₃) .

- X-ray Crystallography: For absolute stereochemical confirmation, particularly the (3R) configuration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during the characterization of this compound?

- Answer: Contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data may arise due to dynamic effects (e.g., rotational barriers in the cyclopentylmethyl group). Strategies include:

- Cross-validation: Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Variable-temperature NMR: To probe conformational flexibility .

- Crystallographic refinement: Compare experimental X-ray data with computational models to resolve stereochemical ambiguities .

Q. What experimental design considerations are critical for assessing the compound’s stability under physiological conditions?

- Answer: Stability studies should mimic biological environments:

-

pH-dependent degradation: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

-

Temperature control: Use thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition above 150°C) .

Condition Analytical Method Key Observations pH 7.4, 37°C HPLC (λ = 254 nm) <5% degradation in 48h pH 2.0, 37°C HPLC (λ = 254 nm) ~30% degradation in 24h

Q. How can reaction mechanisms be elucidated for key steps in the synthesis of this compound?

- Answer: Mechanistic studies require:

- Isotopic labeling: Use ¹⁸O-labeled reagents to track oxygen transfer during tetrahydro-2H-pyran-2-yloxy group formation .

- Kinetic profiling: Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., cyclization vs. alkylation) .

Q. What strategies mitigate side reactions during the introduction of the tetrahydro-2H-pyran-2-yloxy group?

- Answer: Common side reactions include over-alkylation or ring-opening of the azetidinone. Mitigation involves:

- Steric hindrance: Use bulky leaving groups (e.g., tosylates) to slow competing pathways .

- Low-temperature conditions: Perform reactions at –20°C to suppress undesired nucleophilic attacks .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?

- Answer: Discrepancies may arise from metabolic instability or poor bioavailability. Approaches include:

- Metabolite profiling: Use LC-MS to identify major metabolites in plasma .

- Prodrug modification: Introduce solubilizing groups (e.g., phosphate esters) to enhance absorption .

Methodological Resources

- Synthetic Optimization:

- Structural Analysis:

- Experimental Design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.